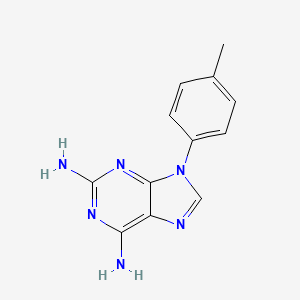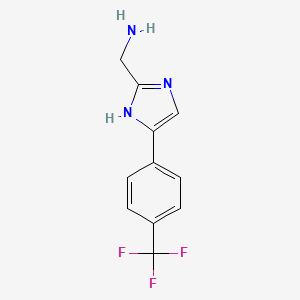![molecular formula C15H15FN2 B11872386 9-Fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine CAS No. 62933-29-3](/img/structure/B11872386.png)
9-Fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 9-Fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine typically involves the cyclization of an imine with acrylic acid, followed by reduction . The specific reaction conditions and reagents used can vary, but the general approach involves the formation of the indoloquinolizine core structure through a series of cyclization and reduction steps. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
9-Fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9-Fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biological processes.
Industry: Used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 9-Fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the specific application and context. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to a biological response.
Comparaison Avec Des Composés Similaires
9-Fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine can be compared with other indoloquinolizine derivatives, such as:
- 1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine
- 1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizine
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The presence of the fluorine atom in this compound makes it unique and can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
62933-29-3 |
|---|---|
Formule moléculaire |
C15H15FN2 |
Poids moléculaire |
242.29 g/mol |
Nom IUPAC |
9-fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine |
InChI |
InChI=1S/C15H15FN2/c16-10-4-5-13-12(9-10)11-6-8-18-7-2-1-3-14(18)15(11)17-13/h3-5,9,17H,1-2,6-8H2 |
Clé InChI |
PGEIIBNTUIUXKW-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C2C3=C(CCN2C1)C4=C(N3)C=CC(=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B11872307.png)

![4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B11872320.png)


![8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11872345.png)




![4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11872384.png)

![6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11872391.png)
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11872400.png)
